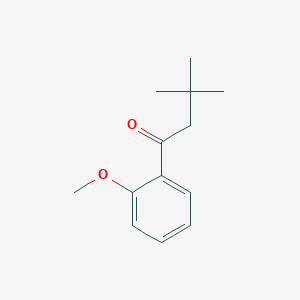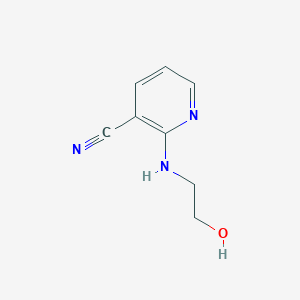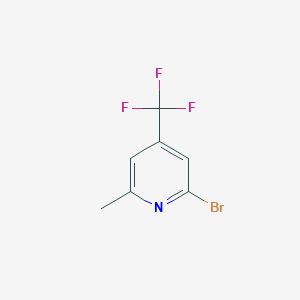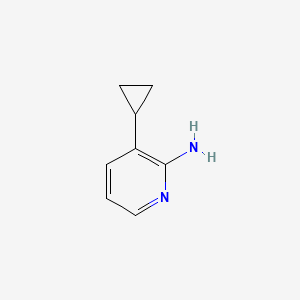
3-Cyclopropylpyridin-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application
Pyrimidines, which can be synthesized from cyclopropylamines, are known to have a range of pharmacological effects including anti-inflammatory activities .
Method of Application
The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Asymmetric [3 + 2] Photocycloadditions of Cyclopropylamines
Application
Cyclopropylamines can undergo asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This method is effective for the construction of all-carbon quaternary stereocentres .
Method of Application
The method involves converting electron-rich olefins from acting as H-bonding donors to acceptors, which facilitates the development of asymmetric [3 + 2] photocycloadditions with cyclopropylamines .
Results
The successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .
3. Synthesis of Pyridopyrimidine Derivatives
Application
Pyridopyrimidine derivatives, which can be synthesized from cyclopropylamines, have shown therapeutic interest and some have been approved for use as therapeutics .
Method of Application
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . The therapeutic effects of these compounds are attributed to their unique chemical structure .
Results
The structures composed of a pyridopyrimidine moiety have shown a therapeutic interest or have already been approved for use as therapeutics .
4. Anti-Inflammatory Activities of Pyrimidines
Application
Pyrimidines, which can be synthesized from cyclopropylamines, are known to have a range of pharmacological effects including anti-inflammatory activities .
Method of Application
The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
5. Synthesis of Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones
Application
Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones, which can be synthesized from cyclopropylamines, have shown therapeutic interest .
Method of Application
The synthesis of these compounds involves solid-phase synthesis . The therapeutic effects of these compounds are attributed to their unique chemical structure .
Results
Several research groups have attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .
6. Asymmetric H-bonding Catalytic Chemical Transformations
Application
Cyclopropylamines can undergo asymmetric H-bonding catalytic chemical transformations based on radical addition to olefins . This method is effective for the construction of enantioenriched three-dimensional molecules .
Method of Application
The method involves converting electron-rich olefins from acting as H-bonding donors to acceptors, which facilitates the development of asymmetric H-bonding catalytic chemical transformations with cyclopropylamines .
Results
The successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .
Safety And Hazards
The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .
Propriétés
IUPAC Name |
3-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTBNTIAVIFETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591778 | |
| Record name | 3-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpyridin-2-amine | |
CAS RN |
878805-25-5 | |
| Record name | 3-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


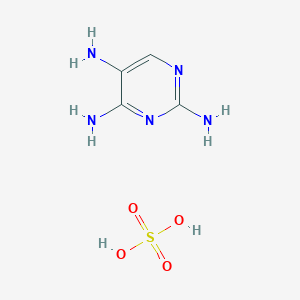
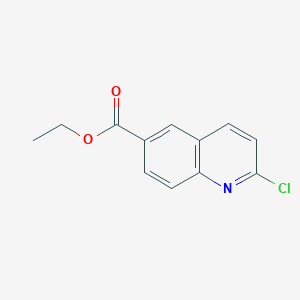



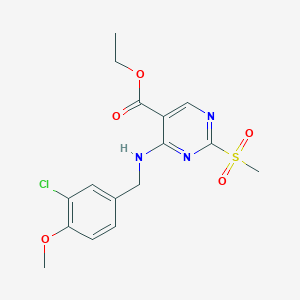
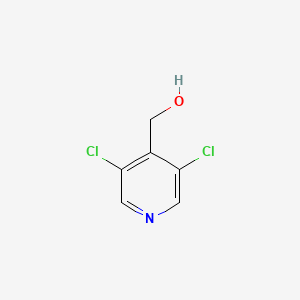
![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)
